![molecular formula C17H25BFNO3 B1393752 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 897016-97-6](/img/structure/B1393752.png)
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Overview
Description
Scientific Research Applications
Drug Design and Delivery
Phenylboronic pinacol esters are considered for new drug designs and drug delivery systems. They serve as boron-carriers suitable for neutron capture therapy , a type of cancer treatment .
Suzuki–Miyaura Coupling
This compound may be used in Suzuki–Miyaura coupling (SM coupling), a chemical reaction widely applied in organic synthesis due to its mild conditions and tolerance for various functional groups .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, which is relevant for their stability in aqueous environments and pharmacological applications .
Chemical Synthesis
Boronic acid derivatives like this compound are important in various substitution reactions that are fundamental to chemical synthesis processes .
Crystallography
The compound has been used to obtain single crystals suitable for X-ray crystallographic analysis, aiding in the study of molecular structures .
Density Functional Theory (DFT) Studies
DFT studies have been conducted on similar compounds, which suggests potential applications in computational chemistry to predict properties and reactivity .
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The boronic ester acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway that this compound is involved in. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in physiological environments.
properties
IUPAC Name |
4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRSQOUYHDWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682383 | |
Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | |
CAS RN |
897016-97-6 | |
Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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